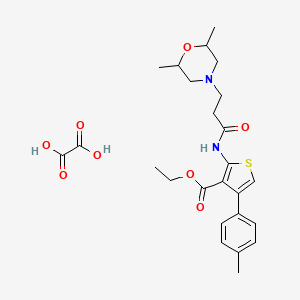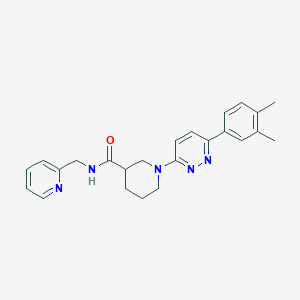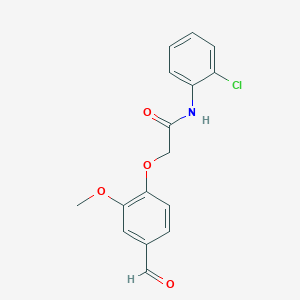
1-(3,5-Dichlorobenzoyl)piperidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(3,5-Dichlorobenzoyl)piperidine-3-carboxylic acid” is a chemical compound with the CAS Number: 926249-48-1 . It has a molecular weight of 302.16 and its IUPAC name is 1-(3,5-dichlorobenzoyl)-3-piperidinecarboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H13Cl2NO3/c14-10-4-9 (5-11 (15)6-10)12 (17)16-3-1-2-8 (7-16)13 (18)19/h4-6,8H,1-3,7H2, (H,18,19) . This code provides a detailed description of the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound has a molecular weight of 302.16 . Other specific physical and chemical properties like boiling point, melting point, etc., are not mentioned in the search results.Aplicaciones Científicas De Investigación
Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids, including structures similar to 1-(3,5-Dichlorobenzoyl)piperidine-3-carboxylic acid, are known to inhibit microbial fermentation processes. This inhibition is crucial for understanding how such compounds can affect the production of bio-renewable chemicals. Studies have shown that carboxylic acids can disrupt cell membranes and decrease internal pH levels in microbes like Escherichia coli and Saccharomyces cerevisiae, potentially offering insights into how similar compounds could be engineered for better industrial performance (Jarboe, Royce, & Liu, 2013).
Anticancer Properties of Carboxylic Acid Derivatives
Research on cinnamic acid derivatives, which share functional groups with this compound, highlights the potential for such compounds in anticancer research. These derivatives have been studied for their traditional and synthetic antitumor agents, suggesting a pathway for the development of new anticancer drugs using similar carboxylic acid frameworks (De, Baltas, & Bedos-Belval, 2011).
Metal Interaction with Carboxylic Acids
The interaction between metals and biologically important ligands, including carboxylic acids, is critical for understanding the molecular mechanisms underlying their biological activity. Such studies can inform the design of new compounds with enhanced stability and specificity for biological targets, potentially including derivatives of this compound (Lewandowski, Kalinowska, & Lewandowska, 2005).
Extraction of Carboxylic Acids
The solvent developments for the extraction of carboxylic acids from aqueous streams are relevant for the industrial application of this compound and its derivatives. Research in this area aims to improve the recovery of carboxylic acids, which are key intermediates in the production of bio-based plastics and chemicals, through liquid-liquid extraction techniques (Sprakel & Schuur, 2019).
Safety and Hazards
The compound should be handled under inert gas and protected from moisture . It should be kept away from heat, sparks, open flames, and hot surfaces . It should not be allowed to come in contact with air or water due to the risk of violent reaction and possible flash fire . It should be used only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
1-(3,5-dichlorobenzoyl)piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl2NO3/c14-10-4-9(5-11(15)6-10)12(17)16-3-1-2-8(7-16)13(18)19/h4-6,8H,1-3,7H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYHYYUZLJSXEDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=CC(=C2)Cl)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(2,5-Difluorophenyl)-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)methanesulfonamide](/img/structure/B2536842.png)




![N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2536849.png)
![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(2-fluorophenoxy)acetamide](/img/structure/B2536851.png)
![N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2536853.png)



![2-{[1-(3-Fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2536860.png)
![6-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N4-[(4-chlorophenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B2536863.png)

